molecular formula C14H15N3O5 B13203857 Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13203857
M. Wt: 305.29 g/mol
InChI Key: NHNRXNOCPSLWSC-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a nitrophenyl group, a methyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further reacted to form the desired pyrazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in facilitating the compound’s entry into cells, where it can exert its effects on intracellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The compound belongs to the pyrazole class, which is known for its varied pharmacological activities. The synthesis typically involves the condensation of substituted hydrazines with α,β-unsaturated carbonyl compounds. The presence of the nitrophenyl group is significant as it enhances the compound's reactivity and biological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has been evaluated for its cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of caspase activity .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. This compound may similarly exert these effects, contributing to its therapeutic potential in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to cell death.
  • Gene Expression Modulation : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study involving a series of pyrazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Cytotoxic Activity : In vitro assays revealed that this compound exhibited IC50 values below 20 µM against A549 cells, indicating potent anticancer activity.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H15N3O5/c1-3-22-13(18)8-10-9(2)15-16(14(10)19)11-6-4-5-7-12(11)17(20)21/h4-7,15H,3,8H2,1-2H3

InChI Key

NHNRXNOCPSLWSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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